molecular formula C17H18ClN3 B1674762 Lergotrile CAS No. 36945-03-6

Lergotrile

Katalognummer: B1674762
CAS-Nummer: 36945-03-6
Molekulargewicht: 299.8 g/mol
InChI-Schlüssel: JKAHWGPTNVUTNB-IXPVHAAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wurde ursprünglich zur Behandlung der Parkinson-Krankheit entwickelt, aber aufgrund von Leberschäden aus klinischen Studien zurückgezogen .

Herstellungsmethoden

Die Synthese von Lergotril umfasst mehrere Schritte, beginnend mit der Bildung des Ergolin-Skeletts. Die wichtigsten Schritte umfassen:

Vorbereitungsmethoden

The synthesis of lergotrile involves several steps, starting with the formation of the ergoline skeleton. The key steps include:

Analyse Chemischer Reaktionen

Lergotril unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Treatment of Parkinson's Disease
Lergotrile has been studied extensively for its effectiveness in managing Parkinson's disease. It acts as an adjunct therapy to levodopa, enhancing its antiparkinsonian effects. Clinical trials have demonstrated that this compound can significantly reduce symptoms such as rigidity, tremor, and bradykinesia in patients who have not responded adequately to standard treatments. For instance:

  • In a study involving 53 patients with advanced Parkinson's disease, those who received this compound showed significant improvements in motor function without a corresponding increase in involuntary movements. The mean daily dose was approximately 49 mg, allowing for a reduction in levodopa dosage by about 10% .
  • Another study reported that this compound effectively alleviated "on-off" phenomena associated with levodopa therapy, although side effects like hepatotoxicity were noted in some patients .

2. Prolactin Secretion Disorders
this compound is also utilized to manage conditions related to abnormal prolactin levels. Its dopaminergic activity inhibits prolactin secretion from the pituitary gland, making it useful in treating hyperprolactinemia:

  • Research indicated that this compound administration led to a significant suppression of prolactin levels in patients undergoing treatment for Parkinson's disease. This effect was maintained over time, demonstrating its potential for long-term management of prolactin-related disorders .

Biological Research Applications

1. Dopamine Receptor Studies
this compound serves as a valuable tool in biological research aimed at understanding dopamine receptor functions:

  • Studies have shown that this compound can mimic dopamine's effects on receptor activation, providing insights into the mechanisms underlying dopamine-related pathologies .

2. Hormonal Regulation Research
Research involving this compound has contributed to understanding hormonal regulation mechanisms, particularly concerning growth hormone and prolactin dynamics during dopamine agonist therapy .

Chemical Research Applications

1. Model for Ergot Derivatives
In chemistry, this compound is used as a model compound for studying the behavior of ergot derivatives:

  • Its unique chemical structure allows researchers to explore interactions with biological systems and assess the pharmacological properties of related compounds.

Case Study 1: Efficacy in Advanced Parkinson's Disease

A clinical trial involving 20 patients demonstrated that adding this compound to existing levodopa therapy resulted in significant improvements across various motor symptoms (P < 0.01). However, adverse effects such as mental changes and orthostatic hypotension were noted in some participants .

Case Study 2: Prolactin Suppression

In another study focusing on hormonal regulation, patients treated with this compound exhibited normalized prolactin levels after two weeks of therapy. This highlights the compound's utility in managing endocrine disorders linked to dopamine dysregulation .

Wirkmechanismus

Lergotrile exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and activating the receptors. This leads to various downstream effects, including the inhibition of prolactin secretion .

Vergleich Mit ähnlichen Verbindungen

Lergotril ist anderen Ergolin-Derivaten wie Bromocriptin und Pergolid ähnlich. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein der Acetonitril-Gruppe. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil bei .

Ähnliche Verbindungen

Biologische Aktivität

Lergotrile, an ergot alkaloid derivative, has been extensively studied for its biological activity, particularly in the context of treating Parkinson's disease (PD). This article reviews its pharmacological effects, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research studies.

This compound primarily acts as a dopamine agonist , stimulating dopamine receptors in the brain. It is believed to have a higher affinity for the agonist site compared to other ergot derivatives like bromocriptine. The drug's mechanism involves both DA1 and DA2 receptor activation , leading to various physiological responses, including antihypertensive effects and modulation of motor control.

  • Antihypertensive Effects : this compound has been shown to lower arterial pressure through dopamine receptor stimulation, which can reduce norepinephrine release and induce smooth muscle relaxation .

Clinical Efficacy in Parkinson's Disease

This compound has demonstrated significant antiparkinsonian activity in several clinical studies. Below is a summary of key findings:

StudySample SizeDosageMain Findings
13 patientsUp to 12 mg/dayDose-dependent reduction in tremors; overall improvement in 5 patients.
53 patientsMean 49 mg/daySignificant decreases in rigidity, tremor, bradykinesia; reduction in levodopa dose by 10%.
20 patientsMean 52 mg/daySignificant reductions in rigidity and bradykinesia; increased mental changes and orthostatic hypotension.

Detailed Findings

  • Tremor Reduction : In a study involving monkeys and human patients, this compound effectively reduced tremors associated with Parkinson's disease. Patients reported improvements primarily in tremor intensity, with statistical significance noted in several trials .
  • Rigidity and Bradykinesia : Higher doses (up to 20 mg/day) led to further improvements in rigidity and bradykinesia, although tremor improvement remained the most significant outcome .
  • Combination Therapy : this compound was often used alongside levodopa/carbidopa therapy, allowing for a reduction in levodopa dosage without compromising efficacy. This combination was particularly beneficial for patients experiencing "on-off" fluctuations .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects that limit its use:

  • Hepatotoxicity : A notable concern was the incidence of hepatotoxicity observed in some patients, leading to discontinuation of treatment .
  • Mental Changes : Patients reported increased mental alterations and orthostatic hypotension when treated with this compound, necessitating careful monitoring .
  • Gastrointestinal Issues : Nausea and vomiting were also common side effects that affected patient compliance .

Case Studies

Several case studies highlight the variability in patient responses to this compound:

  • A patient cohort reported significant improvements in motor symptoms but experienced severe hypotension at higher doses.
  • Another study noted that while some patients improved significantly with this compound addition to their regimen, others faced debilitating side effects that led to treatment cessation.

Eigenschaften

CAS-Nummer

36945-03-6

Molekularformel

C17H18ClN3

Molekulargewicht

299.8 g/mol

IUPAC-Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1

InChI-Schlüssel

JKAHWGPTNVUTNB-IXPVHAAZSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Isomerische SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Kanonische SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lergotrile;  79907;  LY 79907;  LY-79907;  LY79907; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile
Reactant of Route 2
Reactant of Route 2
Lergotrile
Reactant of Route 3
Lergotrile
Reactant of Route 4
Reactant of Route 4
Lergotrile
Reactant of Route 5
Lergotrile
Reactant of Route 6
Lergotrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.